3-(2-Methylphenyl)-1,3-diphenylpropan-1-one
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Overview
Description
3-(2-Methylphenyl)-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a ketone group attached to a propan-1-one backbone, with phenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-1,3-diphenylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Methylphenyl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-1,3-diphenylpropan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-propenoic acid: Similar structure but with a carboxylic acid group.
N-(2-Methylphenyl)-N′-(2-methylphenyl)thiourea: Contains thiourea groups instead of a ketone.
Thymol-based benzamide derivatives: Structurally similar with different functional groups.
Properties
CAS No. |
86921-81-5 |
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Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20O/c1-17-10-8-9-15-20(17)21(18-11-4-2-5-12-18)16-22(23)19-13-6-3-7-14-19/h2-15,21H,16H2,1H3 |
InChI Key |
UDFKYXZUVXQSNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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